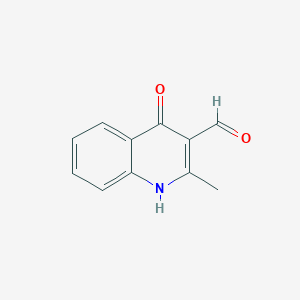
N,N-dimethyl-1,4-diazepane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,4-diazepane-1-sulfonamide is an organic compound with the molecular formula C7H17N3O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a seven-membered diazepane ring substituted with dimethyl and sulfonamide groups, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Direct Sulfonation: : One common method to synthesize N,N-dimethyl-1,4-diazepane-1-sulfonamide involves the direct sulfonation of 1,4-diazepane. This process typically uses chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled temperature conditions to avoid over-sulfonation.
-
Dimethylation: : Another approach involves the dimethylation of 1,4-diazepane-1-sulfonamide. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of reagents and minimizes the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N,N-dimethyl-1,4-diazepane-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
-
Substitution: : The sulfonamide group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, resulting in the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-dimethyl-1,4-diazepane-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their activity.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial agents. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In industrial applications, this compound is used as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Mécanisme D'action
The mechanism by which N,N-dimethyl-1,4-diazepane-1-sulfonamide exerts its effects involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their function. This interaction can disrupt metabolic pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1,4-diazepane: Lacks the sulfonamide group, resulting in different reactivity and applications.
1,4-diazepane-1-sulfonamide: Lacks the dimethyl groups, affecting its solubility and biological activity.
N-methyl-1,4-diazepane-1-sulfonamide: Contains only one methyl group, leading to different steric and electronic properties.
Uniqueness
N,N-dimethyl-1,4-diazepane-1-sulfonamide is unique due to the presence of both dimethyl and sulfonamide groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H17N3O2S |
|---|---|
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
N,N-dimethyl-1,4-diazepane-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-6-3-4-8-5-7-10/h8H,3-7H2,1-2H3 |
Clé InChI |
WFGRTRULPNUXGG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)N1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane](/img/structure/B12124306.png)
methanone](/img/structure/B12124307.png)
![6-Bromo-1-[2-(2-methylphenoxy)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12124310.png)
![3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12124323.png)


![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide](/img/structure/B12124343.png)
![[3,4-Bis(acetyloxy)-6-[3,5-bis(trifluoromethyl)phenoxy]-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B12124350.png)
![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide](/img/structure/B12124356.png)
![Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12124369.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)
![N,1-bis(furan-2-ylmethyl)-2-{[(4-methylphenyl)sulfonyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12124392.png)

